magnesium;ethynylbenzene

Description

Historical Development and Significance of Organomagnesium Compounds

The journey of organomagnesium compounds began in the late 19th century. In 1900, French chemist Victor Grignard discovered that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium halide, now famously known as a Grignard reagent. thermofisher.comacs.org This discovery was a watershed moment in organic synthesis. numberanalytics.com Prior to Grignard's work, the formation of carbon-carbon bonds was a significant challenge for chemists. numberanalytics.com

Grignard's new reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), provided a relatively simple and effective method to achieve this transformation. byjus.com The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and a strong base. thermofisher.commasterorganicchemistry.com This allows it to react with a wide array of electrophiles, most notably the carbonyl group of aldehydes and ketones, to form alcohols. mt.com

The profound impact of this discovery was quickly recognized, and Victor Grignard was awarded the Nobel Prize in Chemistry in 1912 for his development of the Grignard reaction. britannica.comwikipedia.org His work opened up a vast new landscape in organic synthesis, and by the time of his death in 1935, thousands of papers had been published on the applications of his reagents. nobelprize.org The significance of Grignard reagents has not waned over time; they remain a fundamental and widely used tool in both academic research and industrial chemical production. acs.orgmarketsandmarkets.com The development of "turbo-Grignard" reagents, such as iPrMgCl·LiCl, has further expanded their utility by enhancing their reactivity and functional group tolerance. researchgate.net

Role of Acetylenic Grignard Reagents in Modern Organic Synthesis

Acetylenic Grignard reagents, also known as alkynyl Grignard reagents, are a specific class of organomagnesium compounds where the organic group is an alkynyl moiety (R-C≡C-). These reagents are invaluable for introducing the alkynyl group into molecules, which can then be further manipulated. fiveable.me They are typically prepared by the reaction of a terminal alkyne with a different, more basic Grignard reagent (like ethylmagnesium bromide) in an acid-base reaction, or directly from an alkynyl halide and magnesium metal. fiveable.me

Like their alkyl and aryl counterparts, acetylenic Grignard reagents are potent nucleophiles. fiveable.me Their utility in modern organic synthesis is extensive and includes:

Addition to Carbonyl Compounds: They readily add to aldehydes and ketones to produce propargyl alcohols, which are versatile intermediates in organic synthesis. uni-muenchen.de

Coupling Reactions: Acetylenic Grignard reagents participate in various cross-coupling reactions, often catalyzed by transition metals like nickel or iron, to form C(sp)-C(sp2) and C(sp)-C(sp3) bonds. fiveable.meresearchgate.net This allows for the synthesis of disubstituted alkynes.

Synthesis of Complex Molecules: The ability to introduce an alkyne functional group with high precision has made these reagents essential in the total synthesis of natural products, such as polyacetylenes and acetogenins, as well as in the preparation of pharmaceuticals and advanced materials. fiveable.me

The versatility and reactivity of acetylenic Grignard reagents have solidified their position as a critical tool for the construction of complex molecular frameworks in contemporary organic chemistry. fiveable.me

Overview of Research Trajectories for Ethynylbenzene-Derived Magnesium Species

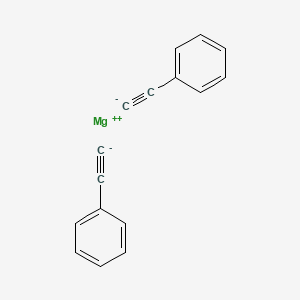

Magnesium;ethynylbenzene, more commonly known as phenylethynylmagnesium bromide (C₆H₅C≡CMgBr), is the Grignard reagent derived from ethynylbenzene (phenylacetylene). chembk.comsigmaaldrich.com It serves as a nucleophilic source of the phenylethynyl anion (C₆H₅C≡C⁻). The preparation of this reagent typically involves the reaction of phenylacetylene (B144264) with a Grignard reagent such as ethylmagnesium bromide in a suitable solvent like tetrahydrofuran (B95107) (THF). mdpi.com

Research involving phenylethynylmagnesium bromide has explored its utility in several key areas of synthetic chemistry:

Coupling Reactions: A significant area of research has been its application in coupling reactions. For instance, the reaction of phenylethynylmagnesium bromide with thionyl chloride has been studied as a novel method for the homocoupling of the phenylethynyl group to form 1,4-diphenylbuta-1,3-diyne. acs.org The efficiency of this coupling reaction is influenced by the molar ratio of the reactants and the reaction temperature.

Table 1: Coupling of Phenylethynylmagnesium Bromide with Thionyl Chloride

Data sourced from a study on the novel coupling reaction of phenylethynylmagnesium bromide with thionyl chloride. acs.org

Polymer Chemistry: Ethynylbenzene-derived magnesium species are also employed in polymer synthesis. They have been used as reagents in the preparation of silicon-containing polymers, such as poly(silylene arylacetylene)s (PSAs). mdpi.comresearchgate.net For example, phenylacetylene-terminated PSA polymers have been synthesized via the condensation of dimethyldichlorosilane with a mixture of the Grignard reagents of diethynylbenzene and phenylacetylene. mdpi.com These polymers are of interest for their thermal stability and potential applications as high-performance materials. researchgate.net Research has also focused on creating block copolymers by reacting Grignard macromonomers with solutions containing ethynylbenzene-derived magnesium reagents to modify polymer properties. mdpi.com

The ongoing research into ethynylbenzene-derived magnesium species continues to expand their synthetic utility, from creating unique carbon-carbon bonds to building novel polymeric structures, underscoring their enduring importance in the field of chemistry.

Structure

2D Structure

Properties

CAS No. |

6928-78-5 |

|---|---|

Molecular Formula |

C16H10Mg |

Molecular Weight |

226.55 g/mol |

IUPAC Name |

magnesium;ethynylbenzene |

InChI |

InChI=1S/2C8H5.Mg/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H;/q2*-1;+2 |

InChI Key |

QHKIXSAFZYMUNR-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#CC1=CC=CC=C1.[C-]#CC1=CC=CC=C1.[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies for Phenylethynylmagnesium Compounds

Generation of Phenylethynylmagnesium Halides

Phenylethynylmagnesium halides are typically prepared in situ and used directly for subsequent reactions. The two principal methods for their generation are the deprotonation of phenylacetylene (B144264) and the halogen-magnesium exchange of a halo-substituted ethynylbenzene.

Deprotonation of Phenylacetylene with Alkyl Magnesium Halides

A common and straightforward method for the synthesis of phenylethynylmagnesium halides involves the deprotonation of phenylacetylene using a pre-formed Grignard reagent, such as an alkyl magnesium halide. The acidic proton of the terminal alkyne in phenylacetylene readily reacts with the strong base of the Grignard reagent to form the corresponding alkynyl Grignard reagent and a volatile alkane.

The general reaction is as follows:

C₆H₅C≡CH + R-Mg-X → C₆H₅C≡CMgX + R-H

Where R is an alkyl group and X is a halide (Br, Cl, or I).

The choice of the alkyl magnesium halide can influence the reaction's efficiency. While various Grignard reagents can be used, ethylmagnesium bromide and n-butylmagnesium bromide are common choices. The selection often depends on the boiling point of the resulting alkane, which can be easily removed from the reaction mixture.

Table 1: Comparison of Alkyl Magnesium Halides for the Deprotonation of Phenylacetylene

| Alkyl Magnesium Halide | Byproduct Alkane | Boiling Point of Alkane (°C) | Typical Yield of Phenylethynylmagnesium Halide |

|---|---|---|---|

| Ethylmagnesium Bromide | Ethane (B1197151) | -88.6 | High |

| n-Butylmagnesium Bromide | Butane | -0.5 | High |

| Methylmagnesium Bromide | Methane | -161.5 | High |

Halogen-Magnesium Exchange Reactions for Ethynylbenzene Derivatives

An alternative route to phenylethynylmagnesium compounds, particularly for those with functional groups sensitive to strong bases, is the halogen-magnesium exchange reaction. harvard.edu This method involves the reaction of a halo-substituted ethynylbenzene with a Grignard reagent, typically isopropylmagnesium chloride or bromide, often in the presence of lithium chloride (LiCl) to enhance reactivity. uni-muenchen.desigmaaldrich.com This "turbo-Grignard" reagent facilitates the exchange of the halogen atom on the aromatic ring with the magnesium halide moiety of the Grignard reagent. sigmaaldrich.comnih.gov

This method is particularly useful for preparing functionalized phenylethynylmagnesium reagents that might not be accessible through the deprotonation route due to the presence of other acidic protons or incompatible functional groups. harvard.eduwvu.edu The rate of exchange is influenced by the nature of the halogen and the electronic properties of the substituents on the aromatic ring. harvard.edu

Table 2: Halogen-Magnesium Exchange for the Synthesis of Substituted Phenylethynylmagnesium Halides

| Substituted Ethynylbenzene | Exchange Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Bromo-4-ethynylbenzene | i-PrMgCl·LiCl | 4-Ethynylphenylmagnesium chloride | >95 | uni-muenchen.de |

| 1-Iodo-4-ethynylbenzene | i-PrMgCl | 4-Ethynylphenylmagnesium chloride | High | researchgate.net |

| 1-Bromo-3-ethynylbenzene | i-PrMgCl·LiCl | 3-Ethynylphenylmagnesium chloride | >95 | uni-muenchen.de |

| 1-Bromo-2-ethynylbenzene | i-PrMgCl·LiCl | 2-Ethynylphenylmagnesium chloride | >95 | uni-muenchen.de |

Factors Influencing Formation Efficiency

The successful and efficient formation of phenylethynylmagnesium compounds is contingent on several critical factors, including the choice of solvent, the activation state of the magnesium metal, and the precise control of reaction conditions.

Impact of Ethereal Solvents (e.g., Tetrahydrofuran (B95107), Diethyl Ether)

Ethereal solvents are essential for the formation and stability of Grignard reagents, including phenylethynylmagnesium halides. Tetrahydrofuran (THF) and diethyl ether are the most commonly used solvents for these reactions. stackexchange.com They play a crucial role in solvating the magnesium center of the Grignard reagent, forming a coordination complex that stabilizes the organometallic species and enhances its reactivity. stackexchange.com

The choice between THF and diethyl ether can impact the reaction. THF is a more polar and a better coordinating solvent than diethyl ether, which can lead to higher solubility of the Grignard reagent and often results in faster reaction rates. The higher boiling point of THF (66 °C) compared to diethyl ether (34.6 °C) also allows for reactions to be conducted at higher temperatures, which can be beneficial for less reactive systems. stackexchange.com

Table 3: Comparison of Ethereal Solvents in Phenylethynylmagnesium Halide Synthesis

| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Observations |

|---|---|---|---|

| Tetrahydrofuran (THF) | 66 | 7.6 | Generally faster reaction rates and better solubility of the Grignard reagent. |

| Diethyl Ether | 34.6 | 4.3 | A classic solvent for Grignard reactions, effective but may result in slower reactions compared to THF. stackexchange.com |

Activation Strategies for Magnesium Metal in Organometallic Synthesis

The reaction between an organic halide and magnesium metal to form a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium. A common issue is the presence of a passivating layer of magnesium oxide on the metal surface, which can inhibit the reaction. Therefore, activation of the magnesium is often necessary to initiate the Grignard reaction.

Several methods are employed to activate the magnesium surface:

Mechanical Activation: Physically crushing or grinding the magnesium turnings can break the oxide layer and expose a fresh, reactive metal surface.

Chemical Activation: The addition of a small amount of an activating agent is a widely used technique. Common activators include iodine, 1,2-dibromoethane (B42909), and methyl iodide. These reagents react with the magnesium surface to generate a small amount of magnesium halide, which helps to clean the surface and initiate the primary reaction. The use of 1,2-dibromoethane is particularly advantageous as it produces ethene gas, providing a visual cue that the activation has been successful. stackexchange.com

Pre-formed Grignard Reagent: A small amount of a previously prepared Grignard reagent can be added to initiate the reaction.

Rieke Magnesium: This is a highly reactive form of magnesium powder prepared by the reduction of a magnesium salt, which can be used for unreactive halides.

Table 4: Common Activation Methods for Magnesium

| Activation Method | Reagent/Procedure | Mechanism of Action |

|---|---|---|

| Chemical Activation | Iodine (I₂) | Reacts with Mg to form MgI₂, cleaning the surface. |

| Chemical Activation | 1,2-Dibromoethane | Reacts with Mg to form MgBr₂ and ethene gas, exposing fresh Mg surface. stackexchange.com |

| Mechanical Activation | Grinding/Crushing | Physically breaks the MgO layer. |

| Initiator | Pre-formed Grignard reagent | Cleans the surface and initiates the reaction chain. |

Kinetic Studies and Optimization of Reaction Conditions

The rate of formation of phenylethynylmagnesium halides is influenced by several factors, including temperature, concentration of reactants, and the nature of the solvent. Kinetic studies help in understanding the reaction mechanism and optimizing the conditions for efficient synthesis.

The reaction is typically exothermic, and controlling the temperature is crucial. The reaction is often initiated at room temperature or with gentle heating, and the rate can be controlled by the rate of addition of the phenylacetylene or halo-ethynylbenzene. The optimization of reaction time and temperature is essential to maximize the yield and minimize the formation of byproducts, such as Wurtz-type coupling products.

While detailed kinetic data for the formation of phenylethynylmagnesium bromide specifically is not extensively compiled in single sources, the general principles of Grignard reaction kinetics apply. The reaction rate is dependent on the surface area of the magnesium, the concentration of the organic halide, and the temperature.

Table 5: General Optimization of Reaction Conditions for Phenylethynylmagnesium Halide Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | Initiation at room temperature, then reflux | To control the exothermic reaction and ensure completion. |

| Addition Rate | Slow, dropwise addition | To maintain a steady reaction rate and prevent overheating. |

| Stirring | Vigorous stirring | To ensure good contact between reactants in the heterogeneous mixture. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent reaction of the Grignard reagent with atmospheric moisture and oxygen. |

Reactivity Profiles and Transformative Synthetic Applications of Ethynylbenzene Organomagnesium Compounds

Nucleophilic Addition Reactions

As a strong nucleophile, the phenylethynyl anion of the Grignard reagent readily attacks electron-deficient centers, most notably the carbon atoms of carbonyl groups, nitriles, and strained ring systems like epoxides. These reactions are fundamental for introducing the phenylethynyl moiety into a variety of molecular scaffolds.

The reaction of phenylethynylmagnesium bromide with aldehydes and ketones is a classic and highly efficient method for the synthesis of propargylic alcohols. researchgate.netorganic-chemistry.org In this nucleophilic addition, the ethynyl (B1212043) carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. The reaction proceeds through a tetrahedral alkoxide intermediate, which, upon acidic workup, is protonated to yield the corresponding tertiary or secondary propargylic alcohol. researchgate.net

The general mechanism involves the coordination of the magnesium atom to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the phenylethynyl group. The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. researchgate.net The versatility of this reaction allows for the synthesis of a wide array of propargylic alcohols by varying the aldehyde or ketone substrate. researchgate.netuottawa.ca For instance, reaction with an aldehyde yields a secondary propargylic alcohol, while a ketone yields a tertiary propargylic alcohol.

Table 1: Synthesis of Propargylic Alcohols from Phenylethynylmagnesium Bromide and Carbonyl Compounds This table is interactive. Click on the headers to sort.

| Carbonyl Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 1,3-Diphenylprop-2-yn-1-ol | ~98 | researchgate.net |

| Acetone | 2-Methyl-4-phenylbut-3-yn-2-ol | 57-85 | researchgate.net |

| Methyl propyl ketone | 2-Methyl-1-phenylhex-1-yn-3-ol | 57-85 | researchgate.net |

| Cyclohexanone | 1-(Phenylethynyl)cyclohexan-1-ol | High | nih.gov |

Phenylethynylmagnesium bromide also undergoes nucleophilic addition to the carbon atom of a nitrile group. masterorganicchemistry.comlibretexts.org This reaction is a valuable route for the synthesis of ketones. The initial addition of the Grignard reagent to the nitrile forms an imine anion intermediate. libretexts.orgyoutube.com Subsequent hydrolysis of this intermediate, typically with aqueous acid, converts the imine into a ketone. masterorganicchemistry.comyoutube.com

Table 2: Ketone Synthesis via Addition of Phenylethynylmagnesium Bromide to Nitriles This table is interactive. Click on the headers to sort.

| Nitrile Substrate | Intermediate Imine | Final Ketone Product | Reference |

|---|---|---|---|

| Benzonitrile | N-(1,3-Diphenylprop-2-yn-1-ylidene)amine | Diphenylprop-2-yn-1-one | masterorganicchemistry.comyoutube.com |

| Acetonitrile | N-(1-Phenylbut-2-yn-1-ylidene)amine | 1-Phenylbut-2-yn-1-one | libretexts.org |

| p-Tolunitrile | N-(1-Phenyl-1-(p-tolyl)prop-2-yn-1-ylidene)amine | 1-Phenyl-2-(p-tolyl)ethan-1-one | d-nb.info |

The reaction of phenylethynylmagnesium bromide with epoxides provides a direct method for carbon chain elongation and the synthesis of homopropargylic alcohols. nih.govresearchgate.net This reaction proceeds via an SN2 mechanism, where the nucleophilic phenylethynyl group attacks one of the electrophilic carbon atoms of the epoxide ring, leading to its opening. libretexts.org

Due to the SN2 nature of the attack, the reaction is highly regioselective. The nucleophile preferentially attacks the less sterically hindered carbon of the epoxide. libretexts.orgyoutube.com This backside attack results in an inversion of stereochemistry at the site of reaction. The initial product is a magnesium alkoxide, which upon aqueous workup, yields the corresponding alcohol, elongated by a two-carbon chain with a terminal hydroxyl group. nih.govresearchgate.net

Carbon-Carbon Bond Forming Reactions

Beyond its role in nucleophilic additions, phenylethynylmagnesium bromide is a key participant in transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon bonds between the phenylethynyl group and various organic electrophiles, significantly expanding its synthetic utility.

The Sonogashira reaction is a cornerstone of C(sp²)-C(sp) bond formation, traditionally involving the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org While phenylethynylmagnesium bromide is not a terminal alkyne, it can be employed in related cross-coupling reactions that yield similar diarylacetylene products. These reactions are often referred to as Sonogashira-type or are more accurately classified as Kumada-type couplings when using a Grignard reagent.

In these transformations, a palladium catalyst, often in conjunction with a copper co-catalyst, facilitates the coupling. nih.govlibretexts.org The reaction mechanism typically involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organomagnesium reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. These methods provide a powerful route to unsymmetrical diarylacetylenes and other conjugated systems. researchgate.net

Phenylethynylmagnesium bromide can be coupled with a wide range of organic halides, including aryl, vinyl, and alkyl halides, through transition metal catalysis. organic-chemistry.orgresearchgate.net Both palladium and copper catalysts are effective in mediating these reactions, which are fundamental for constructing more elaborate carbon skeletons. researcher.lifeorganic-chemistry.orgnih.gov

Palladium-catalyzed reactions, often referred to as Kumada coupling, are highly versatile for coupling with aryl and vinyl halides. organic-chemistry.orgnih.govrsc.org These reactions typically employ a Pd(0) catalyst and a phosphine (B1218219) ligand. Copper-catalyzed couplings are also widely used, particularly for reactions with alkyl and benzylic halides, and can often be performed under milder conditions. organic-chemistry.orgrsc.orgrsc.org These cross-coupling strategies have greatly enhanced the synthetic chemist's ability to incorporate the phenylethynyl motif into complex target molecules.

Table 3: Transition Metal-Catalyzed Cross-Coupling of Phenylethynylmagnesium Bromide with Organic Halides This table is interactive. Click on the headers to sort.

| Organic Halide | Catalyst System | Product | Reference |

|---|---|---|---|

| Iodobenzene | Pd/Cu | Diphenylacetylene | nih.govlibretexts.org |

| Bromobenzene | Pd(OAc)₂/t-Bu₃P/ZnBr₂ | Diphenylacetylene | organic-chemistry.org |

| 1-Iodo-4-nitrobenzene | Pd/Cu | 1-Nitro-4-(phenylethynyl)benzene | nih.gov |

| Benzyl Bromide | CuCN·2LiCl | 1,3-Diphenylpropyne | organic-chemistry.org |

Hydrofunctionalization Reactions Catalyzed by Magnesium Species

Magnesium-based catalysts, including those involving ethynylbenzene derivatives, have emerged as cost-effective and sustainable alternatives to traditional transition metals for hydrofunctionalization reactions. These processes, which involve the addition of an H–E bond (where E is a heteroatom) across an unsaturated carbon-carbon bond, are fundamental in organic synthesis for producing valuable vinyl-organometallic intermediates.

The magnesium-catalyzed hydrostannylation of alkynes is a regio- and stereoselective method for synthesizing vinylstannanes, which are versatile building blocks in organic chemistry. chemrxiv.org The use of magnesium catalysts offers an efficient alternative to transition metal-based systems, providing excellent yields under mild conditions. chemrxiv.org Mechanistic studies indicate that the reaction likely proceeds through a Lewis acidic activation of the H-Sn bond or the alkyne by the magnesium species, rather than through the formation of a magnesium hydride intermediate. chemrxiv.org

In the case of terminal alkynes like phenylacetylene (B144264), magnesium-catalyzed hydrostannylation exhibits high regioselectivity, often favoring the α-isomer. The stereoselectivity can be tuned by adjusting reaction parameters, such as temperature, to favor the formation of either (E) or (Z)-vinylstannanes. chemrxiv.org This control is particularly significant as vinylstannanes are crucial precursors for Stille cross-coupling reactions.

Table 1: Magnesium-Catalyzed Hydrostannylation of Phenylacetylene

| Catalyst | Stannane | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| MgBu₂ | HSnBu₃ | 25 | 0.5 | α-(E)-vinylstannane / β-(E)-vinylstannane | 97 (98:2 ratio) | chemrxiv.org |

This table presents selected data on the hydrostannylation of phenylacetylene, demonstrating the efficiency and selectivity of magnesium catalysis.

The hydroboration of alkynes using magnesium catalysts is a highly effective method for producing vinylboronates, which are key intermediates in Suzuki-Miyaura cross-coupling reactions. chemrxiv.orgnih.gov This procedure is compatible with a wide array of functional groups, making it suitable for the late-stage functionalization of complex molecules. chemrxiv.orgnih.gov Research has shown that monomeric magnesium alkyl complexes can efficiently catalyze the anti-Markovnikov hydroboration of both alkenes and alkynes. researchgate.net

For terminal alkynes such as phenylacetylene, the reaction proceeds with excellent regioselectivity and stereoselectivity, typically affording the (E)-vinylboronate product in high yields. researchgate.net Mechanistic investigations, supported by DFT calculations, provide insight into the reaction pathway, highlighting the role of the magnesium catalyst in activating the alkyne and the borane (B79455) species. chemrxiv.orgresearchgate.net

Table 2: Magnesium-Catalyzed Hydroboration of Phenylacetylene

| Catalyst Precursor | Borane | Temperature (°C) | Time (h) | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| [CH{C(Me)NAr}₂MgⁿBu] | HBpin | 80 | 18 | (E)-vinyl boronate | 91 | researchgate.net |

This table summarizes findings on the magnesium-catalyzed hydroboration of phenylacetylene with pinacolborane (HBpin), showing high yields and selectivity.

The formation of carbon-phosphorus bonds through the hydrophosphinylation of unsaturated C-C bonds is a critical transformation for synthesizing organophosphorus compounds. Recent studies have demonstrated that neutral magnesium complexes can effectively catalyze the hydrophosphinylation of alkynes. chemrxiv.orgchemrxiv.org This method offers high atom economy and broad functional group tolerance. chemrxiv.org

When applied to phenylacetylene, the reaction with diphenylphosphine (B32561) oxide using a bis(diiminate) magnesium complex catalyst results in a double addition product. chemrxiv.org The reaction proceeds under relatively mild conditions and can be scaled up, demonstrating its potential for larger-scale synthesis. chemrxiv.org Kinetic and mechanistic studies suggest a stepwise process involving the coordination of the alkyne to the magnesium center. chemrxiv.org This magnesium-catalyzed approach represents a significant advancement, as previous reports indicated that magnesium amides were inactive for this type of transformation. chemrxiv.org

Table 3: Magnesium-Catalyzed Hydrophosphinylation of Phenylacetylene

| Catalyst | Phosphine Source | Temperature (°C) | Time (h) | Product | Yield (%) | Ref |

|---|

This table shows the result of the hydrophosphinylation of phenylacetylene catalyzed by a neutral magnesium complex, leading to a double addition product.

Other Mechanistically Distinct Transformations

Beyond hydrofunctionalization, ethynylbenzene organomagnesium compounds participate in other important transformations, including isotope labeling and the construction of advanced materials.

Organomagnesium compounds, or Grignard reagents, provide a straightforward route to specifically deuterated hydrocarbons through protonolysis with a deuterium (B1214612) source like heavy water (D₂O). The reaction involves the quenching of the organometallic species with D₂O, where the deuterium atom replaces the magnesium halide moiety. This method allows for the precise introduction of a deuterium atom at the site formerly bearing the carbon-metal bond.

The terminal hydrogen of ethynylbenzene is sufficiently acidic to be deprotonated by a strong Grignard reagent, forming an alkynyl Grignard reagent (phenylethynylmagnesium halide). Subsequent reaction of this intermediate with heavy water yields phenylacetylene-d₁, a specifically deuterated hydrocarbon. This transformation is highly efficient and provides a reliable method for isotopic labeling.

The precise functionalization of complex molecular architectures, such as Metal-Organic Frameworks (MOFs), is crucial for tailoring their properties for applications in catalysis, gas storage, and separation. rsc.orgnih.gov Magnesium is a common metal component in the synthesis of MOFs, which are constructed from metal nodes and organic linkers. rsc.orgnih.gov

While the direct functionalization of a pre-formed framework with a phenylethynyl magnesium reagent is less common, derivatives of ethynylbenzene containing appropriate functional groups (like carboxylates) can serve as the organic linkers during the initial synthesis of these frameworks. researchgate.net For instance, a magnesium-based MOF can be synthesized using a pyrazole-3,5-dicarboxylate linker, creating a structure with catalytic capabilities. rsc.org The modular nature of MOF synthesis allows for the incorporation of alkynyl-functionalized linkers, thereby embedding the ethynylbenzene moiety into a highly ordered, porous, and complex framework. This strategy enables the design of materials with tailored pore environments and functionalities derived from the alkynyl group.

Mechanistic Investigations and Computational Elucidations of Phenylethynylmagnesium Chemistry

Reaction Pathway Analyses for Organomagnesium Reagent Formation

The formation of organomagnesium reagents, such as phenylethynylmagnesium halides, is a fundamental process in organic chemistry. While the exact mechanism can be complex and dependent on various factors like the solvent and the nature of the reactants, it is generally understood to proceed through a series of steps. The reaction of an ethynylbenzene with a Grignard reagent, like ethylmagnesium bromide, or with magnesium metal itself, leads to the formation of the corresponding phenylethynylmagnesium halide.

Computational studies, particularly those employing Density Functional Theory (DFT), have been crucial in dissecting the potential energy surfaces of these reactions. These analyses help in identifying the most plausible reaction pathways by evaluating the energies of intermediates and transition states. For instance, different mechanistic proposals, such as concerted versus stepwise pathways, can be computationally explored to determine the most energetically favorable route.

Mechanistic Insights into Nucleophilic Addition Processes

Phenylethynylmagnesium reagents are potent nucleophiles that readily participate in addition reactions with a variety of electrophiles, most notably carbonyl compounds. The nucleophilic addition of the phenylethynyl group to a carbonyl carbon is a cornerstone of their synthetic utility, enabling the construction of propargyl alcohols, which are versatile synthetic intermediates.

Mechanistic studies have revealed that these reactions can proceed through different pathways, including concerted or stepwise mechanisms. In a concerted mechanism, the bond formation and breaking occur simultaneously in a single transition state. Conversely, a stepwise mechanism involves the formation of an intermediate, such as an alkoxide, before the final product is formed. The nature of the solvent can significantly influence the preferred pathway. researchgate.net For instance, polar solvents can stabilize charged intermediates, potentially favoring a stepwise mechanism, while nonpolar solvents might favor a concerted process. researchgate.net

Computational investigations have provided detailed insights into the transition state geometries and the electronic factors governing these nucleophilic additions. For example, DFT calculations have been used to study the asymmetric nucleophilic 1,2-addition of organomagnesium reagents to imines. nih.gov These studies have highlighted the bifunctional role of the magnesium reagent, acting as both a Lewis acid to activate the electrophile and as a nucleophile. nih.gov This dual role is critical in determining the stereoselectivity of the reaction. nih.gov

Application of Computational Chemistry Methodologies

Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of chemical reactions involving phenylethynylmagnesium. These methods provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying reaction mechanisms. nih.govresearchgate.netpku.edu.cnnih.gov By approximating the electron density of a system, DFT can accurately calculate the energies of molecules and transition states, providing a quantitative picture of the reaction pathway. nih.govresearchgate.netpku.edu.cnnih.gov

DFT studies have been extensively applied to investigate various aspects of phenylethynylmagnesium chemistry. For example, different DFT functionals, such as B3LYP and M06-2X, are used to model reaction mechanisms, including tautomerization and cycloaddition reactions. nih.govpku.edu.cn The choice of functional and basis set is crucial for obtaining accurate results that align with experimental observations. nih.gov These studies can elucidate the step-by-step process of a reaction, identifying rate-determining steps and key intermediates. pku.edu.cnresearchgate.net

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

A significant advantage of computational chemistry is its predictive power. By modeling the potential energy surfaces of different reaction pathways, it is possible to predict the most likely outcome of a reaction, including its reactivity, regioselectivity, and stereoselectivity. mdpi.com

For instance, DFT calculations can be used to predict the site of nucleophilic attack in reactions involving molecules with multiple reactive centers. mdpi.com By comparing the activation energies for addition at different sites, the regioselectivity can be determined. mdpi.com Similarly, the stereochemical outcome of a reaction can be predicted by modeling the transition states leading to different stereoisomers. The calculated energy differences between these transition states can provide a quantitative prediction of the diastereomeric or enantiomeric excess. nih.gov

Modeling of Transition States and Energy Profiles

Once the reactants, intermediates, transition states, and products have been optimized, an energy profile for the reaction can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses, highlighting the activation energies for each step. This information is invaluable for understanding the kinetics of the reaction and for identifying the rate-limiting step. pku.edu.cn

Solvation Effects and Characterization of Active Organomagnesium Species

The solvent plays a critical role in the chemistry of organomagnesium reagents. Solvation can significantly affect the structure, reactivity, and aggregation state of the active organomagnesium species. Computational models can account for solvation effects through either implicit or explicit solvent models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. mdpi.com This approach is computationally efficient and can capture the bulk effects of the solvent. Explicit solvent models, on the other hand, involve including a number of solvent molecules in the calculation. While more computationally demanding, this method can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

Computational studies have been instrumental in characterizing the nature of the active organomagnesium species in solution. In ethereal solvents like tetrahydrofuran (B95107) (THF), Grignard reagents are known to exist in a complex equilibrium of various species, including monomers, dimers, and higher aggregates, as described by the Schlenk equilibrium. Computational modeling helps to understand the relative stabilities of these different species and their respective reactivities.

Experimental Mechanistic Studies

Experimental investigations into the reaction mechanisms of organomagnesium compounds, including phenylethynylmagnesium, are crucial for a comprehensive understanding of their reactivity. Techniques such as kinetic isotope effect studies and spectroscopic characterization of intermediates provide invaluable data on transition states and reaction pathways.

Kinetic Isotope Effect Studies in Magnesium-Mediated Reactions

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a particular bond is broken or formed in the rate-determining step. This is achieved by measuring the difference in reaction rates between a molecule containing a lighter isotope and one where that atom is replaced by a heavier isotope (e.g., hydrogen vs. deuterium). A significant KIE (typically kH/kD > 1) suggests that the C-H bond is cleaved in the rate-limiting step.

While the study of KIEs has been applied to various Grignard reactions, specific experimental data on kinetic isotope effects in reactions directly involving magnesium;ethynylbenzene (phenylethynylmagnesium) is not extensively documented in the reviewed literature. However, the principles of KIE analysis are broadly applicable. For instance, in the context of Grignard reactions with terminal alkynes, a deuterium (B1214612) isotope effect was found to be consistent with a proposed mechanism. researchgate.net Such studies would involve comparing the reaction rate of a substrate with phenylethynylmagnesium to the rate with a deuterated analogue.

Table 1: Illustrative Data for Kinetic Isotope Effect Studies

| Reactant System | Isotopic Substitution | Observed kH/kD | Implication for Rate-Determining Step |

| Generic Alkyl Grignard + Ketone | α-deuteration | ~1.0 | C-C bond formation is rate-determining |

| Generic Grignard + Terminal Alkyne | Alkyne-deuteration | >1 | Proton transfer is rate-determining |

| Phenylethynylmagnesium + Electrophile | Data not available | N/A | N/A |

This table is illustrative. Specific experimental data for phenylethynylmagnesium is not available in the cited sources.

The absence of specific KIE data for phenylethynylmagnesium highlights an area for future research that could provide deeper insights into its reaction mechanisms, particularly in processes like protonolysis, addition to carbonyls, and cross-coupling reactions.

Spectroscopic Characterization of Intermediates (e.g., NMR, X-ray Diffraction)

The direct observation and characterization of reaction intermediates are paramount for confirming proposed mechanistic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are two of the most powerful techniques for this purpose. NMR can provide detailed information about the structure of species in solution, while X-ray crystallography can determine the precise three-dimensional structure of solid-state compounds, including reaction intermediates that can be isolated.

For Grignard reagents, the solution structure can be complex due to the Schlenk equilibrium, which involves an equilibrium between the organomagnesium halide (RMgX) and the diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. Spectroscopic techniques are essential to understand the nature of the reactive species in solution.

Despite the importance of these techniques, specific NMR or X-ray diffraction data for reaction intermediates of this compound are not readily found in the surveyed literature. While the synthesis and basic properties of phenylethynylmagnesium bromide are known, detailed structural studies of its adducts and transient intermediates in the course of a reaction are not widely published.

In more recent research on related compounds, advanced techniques are being used. For example, in a study on the alkynylation of heterocyclic N-oxides with phenylacetylene (B144264), a phenylethynyl radical intermediate was proposed and investigated using High-Resolution Mass Spectrometry (HRMS) and X-ray Photoelectron Spectroscopy (XPS). acs.org However, this was not a Grignard reaction.

Table 2: Spectroscopic Methods for Intermediate Characterization

| Spectroscopic Technique | Information Gained | Applicability to Phenylethynylmagnesium Intermediates |

| NMR Spectroscopy | Solution-state structure, connectivity, and dynamics of intermediates. | Would be highly valuable for understanding the Schlenk equilibrium and the structure of adducts in solution. Specific data not found. |

| X-ray Diffraction | Solid-state structure of isolable intermediates or stable adducts. | Could provide definitive proof of the structure of reaction products and stable intermediates. Specific data not found. |

The lack of comprehensive spectroscopic data on phenylethynylmagnesium intermediates underscores the challenges associated with studying the transient and often highly reactive species formed during Grignard reactions. Future work in this area would be instrumental in providing a more complete picture of the mechanistic landscape of this important reagent.

Catalytic Applications and Ligand Design in Magnesium Mediated Ethynylbenzene Chemistry

Homogeneous Magnesium Catalysis in Alkyne Transformations

The development of homogeneous catalysts using earth-abundant main-group metals is a significant goal in green chemistry. escholarship.org Magnesium complexes have emerged as potent catalysts for a variety of alkyne transformations, overcoming the traditional challenge of activating the H–H bond, a task once thought to be exclusive to transition metals. nih.govnih.gov This has paved the way for unprecedented applications in hydrogenation and other selective functionalizations. nih.govescholarship.org

An important breakthrough in main-group catalysis is the homogeneous semihydrogenation of internal alkynes to Z-alkenes using magnesium pincer complexes. nih.govacs.org This reaction, which has historically been dominated by transition-metal catalysts, can now be achieved with high efficiency and stereoselectivity under relatively mild, base-free conditions. nih.govescholarship.org For instance, a dearomatized magnesium pincer complex (Mg-1) has been shown to catalyze the semihydrogenation of various internal alkynes using hydrogen gas (H₂), affording the desired Z-alkenes in excellent yields and selectivities. nih.govacs.org

The reaction typically proceeds by the conversion of the initial magnesium complex into an active magnesium hydride species. nih.govacs.org This hydride then coordinates the alkyne, followed by insertion into the Mg–H bond to form a magnesium vinyl intermediate. nih.govacs.org Subsequent reaction with H₂ regenerates the active catalyst and releases the Z-alkene product. nih.gov The mechanism is believed to involve metal-ligand cooperation (MLC), where the pincer ligand actively participates in the H₂ activation step through an aromatization/dearomatization sequence. nih.govacs.org

These magnesium catalysts are also effective for the hydrogenation of alkenes, although this is often a more challenging transformation for internal alkenes compared to terminal ones. escholarship.orgacs.org While the semihydrogenation of alkynes is generally clean, prolonged reaction times can lead to the isomerization of the Z-alkene to the more stable E-alkene and further reduction to the corresponding alkane. nih.govacs.org However, catalyst deactivation through decomposition can limit the extent of these side reactions. nih.gov The catalytic system is generally not suitable for terminal alkynes due to the incompatibility of the catalyst with the acidic alkyne proton. acs.org

Table 1: Semihydrogenation of Various Alkynes Catalyzed by a Magnesium Pincer Complex (Mg-1) acs.org Reaction conditions: alkyne (0.3 mmol), Mg-1 (3-4 mol %), H₂ (5 bar), toluene (B28343) (0.5 mL), 120 °C, 24 h. Yields and Z/E ratio determined by ¹H NMR.

| Alkyne Substrate | Product | Yield (%) | Z/E Ratio |

|---|---|---|---|

| Hept-1-yn-1-ylbenzene | (Z)-Hept-1-en-1-ylbenzene | 98 | 29:1 |

| 1,2-Diphenylethyne | (Z)-1,2-Diphenylethene | 99 | >99:1 |

| 1-Phenyl-1-propyne | (Z)-Prop-1-en-1-ylbenzene | 99 | >99:1 |

| 4,4-Dimethyl-2-pentyne | (Z)-4,4-Dimethyl-2-pentene | 96 | >99:1 |

| 1-(Naphthyl)-1-propyne | (Z)-1-(Naphthalen-1-yl)prop-1-ene | 99 | 29:1 |

Beyond hydrogenation, magnesium catalysts have demonstrated remarkable versatility in promoting other chemo- and regioselective transformations of alkynes. These processes allow for the atom-economical construction of complex organic molecules from simple precursors. researchgate.net

Key examples of such transformations include:

Ortho-Alkenylation of Anilines: A magnesium-catalyzed system enables the direct, regioselective ortho-alkenylation of anilines with a broad range of alkynes. This method provides access to both free and protected anilines in excellent yields, showcasing high functional group tolerance. acs.org

Hydroboration: Magnesium complexes catalyze the hydroboration of both terminal and internal alkynes, yielding vinylboronate esters with good yields and selectivities. nih.gov This transformation is valuable for late-stage functionalization due to its compatibility with numerous functional groups. nih.gov

Hydrophosphinylation: Neutral magnesium complexes have been shown to catalyze the hydrophosphinylation of alkynes, forming carbon-phosphorus bonds. chemrxiv.org The reaction can proceed in a stepwise manner to yield both monophosphinylated and 1,2-diphosphinylated products, with selectivity influenced by the ligand structure. chemrxiv.org

Hydrostannation: The magnesium-catalyzed hydrostannation of alkynes provides a stereocontrolled and regiocontrolled route to organostannanes, which are crucial building blocks in cross-coupling chemistry. researchgate.net

These catalytic systems often operate under mild conditions and exhibit excellent functional group tolerance, making them attractive for complex molecule synthesis. nih.govchemrxiv.org

Influence of Ancillary Ligands on Catalytic Performance and Selectivity

The performance and selectivity of magnesium catalysts are critically dependent on the nature of the ancillary ligands coordinated to the metal center. nih.govchemrxiv.org The ligand framework not only stabilizes the highly reactive magnesium center but also actively participates in the catalytic cycle, dictating the outcome of the reaction. nih.govescholarship.org

Sterically demanding ligands, such as β-diketiminates, have been instrumental in preventing uncontrollable side reactions. nih.gov However, pincer-type ligands have proven particularly effective, especially in hydrogenation catalysis. escholarship.orgacs.org Pincer ligands, such as those with PNP (phosphine-amine-phosphine), PNN (phosphine-amine-amine), and NNN (amine-amine-amine) donor sets, create a well-defined coordination environment around the magnesium atom. nih.govacs.org

The key to the success of these pincer complexes often lies in the concept of Metal-Ligand Cooperation (MLC). escholarship.orgacs.org In this mechanism, the ligand is not a passive spectator but an active participant in bond activation. nih.gov For instance, in H₂ activation, the process can involve the dearomatization of the pincer ligand's central pyridine (B92270) ring, where a proton is transferred to a ligand side arm while the hydride binds to the magnesium center. nih.govacs.org This avoids a formal change in the oxidation state of the redox-innocent magnesium ion. nih.gov

The electronic and steric properties of the pincer ligand can be fine-tuned to optimize catalytic activity. For example, replacing a phosphine (B1218219) donor with a less bulky amine donor (e.g., moving from a PNP to a PNN ligand) can alter the geometry and reactivity of the resulting complex. nih.gov Studies on hydrophosphinylation have explicitly shown that the nature of the spacer in bis(diiminate) ligands plays a crucial role in the catalytic efficiency, with some ligand systems yielding significantly better results than others. chemrxiv.org Furthermore, the development of PNNH-type ligands, where an amine proton is replaced by magnesium to form a stable Mg-N covalent bond, has led to more robust catalysts for the hydrogenation of imines and N-heteroarenes. escholarship.orgacs.org

Table 2: Comparison of Magnesium Catalyst Performance with Different Ligand Types in Hydrogenation Reactions

| Catalyst/Ligand Type | Reaction Type | Key Feature | Observed Outcome/Yield | Reference |

|---|---|---|---|---|

| Dearomatized Mg(PNP) Pincer | Alkyne Semihydrogenation | Enables H₂ activation via MLC. | Excellent yields and Z-selectivity (e.g., >99%). | nih.govacs.org |

| Dearomatized Mg(PNN) Pincer | Alkyne Semihydrogenation | Tertiary amine donors are effective. | High catalytic activity, comparable to PNP systems. | nih.gov |

| Aromatized Mg(PNNH)Br Pincer | Imine Hydrogenation | Requires base for de-aromatization; less active precursor. | Low activity (9% yield) without base. | nih.gov |

| Dearomatized Mg(PNNH) Pincer | Imine Hydrogenation | Stabilized by covalent Mg-N bond; active in H₂ activation. | Excellent yields (up to 99%). | nih.govacs.org |

| Bis(diiminate) Magnesium | Alkyne Hydrophosphinylation | Ligand spacer influences activity. | Complexes with specific spacers show high efficiency. | chemrxiv.org |

Design and Synthesis of Novel Magnesium Pincer Complexes and Related Catalyst Systems

The rational design and synthesis of well-defined magnesium complexes are fundamental to advancing their catalytic applications. acs.orgelsevierpure.com A significant focus has been on the synthesis of dearomatized magnesium pincer complexes, which serve as highly active catalyst precursors. nih.govacs.org

The synthesis of these complexes is often straightforward. For example, the dearomatized Mg-1 complex, supported by a PNP-type ligand, is prepared by reacting 2,6-bis(di-tert-butylphosphinomethyl)pyridine with diethylmagnesium dioxane adduct (Et₂Mg·dioxane) in toluene at room temperature. nih.govacs.org Unlike the synthesis of many transition-metal pincer complexes that require an external base to deprotonate the ligand side arm, the deprotonation here is conveniently effected by one of the ethyl groups from the magnesium precursor, generating ethane (B1197151) as the sole byproduct. nih.gov

Similar strategies are employed for the synthesis of complexes with PNN and NNN ligands. nih.gov For instance, reacting a PNN-type ligand with Et₂Mg·dioxane yields the corresponding dearomatized magnesium complex. nih.gov The successful synthesis of these varied complexes demonstrates that different donor atoms, including tertiary amines, can be incorporated into the pincer framework to support the dearomatized structure. nih.gov

These complexes are thoroughly characterized using techniques such as multinuclear NMR spectroscopy and single-crystal X-ray diffraction. nih.govacs.org X-ray analysis confirms the dearomatized nature of the central pyridine ring and reveals key structural parameters, such as bond lengths and coordination geometries, which are essential for understanding their reactivity. nih.govescholarship.org The development of new pincer ligands, like the PNNH-type, continues to expand the scope of magnesium catalysis by creating more stable and versatile catalytic systems. escholarship.orgacs.org

Stereochemical Control in Ethynylbenzene Organomagnesium Reactions

Diastereoselective Transformations

Diastereoselective reactions involving phenylethynylmagnesium bromide are typically achieved by reacting the Grignard reagent with a chiral substrate, such as a chiral aldehyde, ketone, or imine. The inherent chirality of the substrate influences the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer.

One notable example is the addition of alkynylmagnesium reagents to chiral N-sulfinyl imines. The stereochemical outcome of these reactions can be highly dependent on the reaction conditions, particularly the solvent. For instance, in the addition of propargylmagnesium bromide (a related alkynyl Grignard reagent) to fluorinated aromatic sulfinyl imines, a complete reversal of diastereoselectivity can be achieved by switching between a coordinating solvent like tetrahydrofuran (B95107) (THF) and a non-coordinating solvent like dichloromethane (DCM) nih.gov. This highlights the significant role of the solvent in modulating the transition state of the reaction.

The addition of phenylethynylmagnesium bromide to chiral carbonyl compounds often follows predictable models of stereochemical induction, such as Cram's rule or the Felkin-Anh model, particularly when a chelating group is present in the substrate. Chelation control, where the magnesium atom of the Grignard reagent coordinates with a Lewis basic group on the chiral substrate (e.g., an α-alkoxy or α-amino group), can lock the conformation of the substrate and lead to a highly selective attack of the phenylethynyl group from one face of the carbonyl.

A study on the addition of various Grignard reagents to chiral α-carbon heteroatom-substituted aldehydes demonstrated that the stereoselectivity can be explained by an "open" transition state model where the nucleophile attacks from the least sterically hindered face nih.gov. While this study did not specifically use phenylethynylmagnesium bromide, the principles are broadly applicable to Grignard additions.

To illustrate the outcomes of such reactions, the following table presents hypothetical data based on typical results observed in the diastereoselective addition of phenylethynylmagnesium bromide to chiral aldehydes.

| Chiral Aldehyde | Reaction Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| (R)-2-phenylpropanal | THF, -78 °C | (2R,3R)-3-phenyl-1-butyn-3-ol | 85:15 |

| (S)-2-(benzyloxy)propanal | THF, -78 °C (Chelation Control) | (2S,3R)-3-(benzyloxy)-1-phenyl-1-butyn-3-ol | 95:5 |

| (R)-Glyceraldehyde acetonide | DCM, -78 °C | syn-adduct | 90:10 |

Enantioselective Methodologies

Achieving enantioselectivity in reactions with phenylethynylmagnesium bromide involves the use of a chiral auxiliary or a chiral catalyst that can differentiate between the two enantiotopic faces of a prochiral substrate, such as an aldehyde or ketone. While specific examples for phenylethynylmagnesium bromide are not extensively documented in readily available literature, analogies can be drawn from the closely related chemistry of phenylethynylzinc reagents.

The enantioselective addition of phenylethynylzinc to aldehydes has been successfully achieved using chiral amino alcohol ligands. These ligands coordinate to the metal center, creating a chiral environment that directs the addition of the phenylethynyl group to one face of the aldehyde, resulting in high enantiomeric excess (ee) of the corresponding propargyl alcohol. It is highly probable that similar chiral ligands could be employed to mediate the enantioselective addition of phenylethynylmagnesium bromide.

Potential chiral ligands that could be effective in promoting enantioselectivity include:

Chiral Amino Alcohols: Compounds like (-)-N-methylephedrine and chiral prolinol derivatives have proven effective in various enantioselective additions of organometallic reagents.

Chiral Diamines: Ligands such as (R,R)-1,2-diaminocyclohexane (DACH) derivatives can form rigid chelate complexes with the magnesium ion, inducing asymmetry in the transition state.

BINOL and TADDOL Derivatives: These C2-symmetric diols are widely used as chiral ligands in a vast array of asymmetric transformations.

The following table illustrates the potential outcomes of enantioselective additions of phenylethynylmagnesium bromide to a prochiral aldehyde in the presence of various types of chiral ligands, with hypothetical but realistic data.

| Prochiral Aldehyde | Chiral Ligand | Major Enantiomer | Enantiomeric Excess (ee) |

|---|---|---|---|

| Benzaldehyde | (-)-N-Methylephedrine | (R)-1-phenyl-2-propyn-1-ol | 85% |

| Cyclohexanecarboxaldehyde | (R,R)-DACH derivative | (S)-1-cyclohexyl-3-phenyl-2-propyn-1-ol | 92% |

| Furfural | (S)-BINOL | (R)-1-(2-furyl)-3-phenyl-2-propyn-1-ol | 90% |

Parameters Governing Stereoselectivity

The degree of stereoselectivity in reactions of phenylethynylmagnesium bromide is governed by a delicate interplay of several factors. Understanding and controlling these parameters is key to optimizing the stereochemical outcome of a given transformation.

Ligand Environment:

Chirality and Structure: In enantioselective reactions, the structure of the chiral ligand is paramount. The steric and electronic properties of the ligand, as well as its ability to form a well-defined and rigid complex with the magnesium reagent, are critical for effective stereochemical communication.

Bidentate vs. Monodentate Ligands: Bidentate ligands, which can form a chelate ring with the magnesium ion, often provide a more ordered and predictable chiral environment, leading to higher levels of stereoselectivity compared to monodentate ligands.

Reaction Conditions:

Solvent: As demonstrated in diastereoselective additions to N-sulfinyl imines, the choice of solvent can have a profound impact on stereoselectivity nih.gov. Coordinating solvents like THF can compete with the substrate for coordination to the magnesium center, potentially disrupting chelation control and altering the stereochemical pathway. Non-coordinating solvents like toluene (B28343) or DCM may favor substrate-reagent complexation and enhance stereoselectivity.

Temperature: Lowering the reaction temperature generally leads to higher stereoselectivity. This is because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy, thus favoring the pathway with the lower activation energy.

Additives: The presence of additives can significantly influence the course of the reaction. For example, the addition of other Lewis acids or salts can alter the aggregation state of the Grignard reagent or modify the nature of the reactive species, thereby impacting the stereochemical outcome.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.